DDRI-18
Overview
Description
DDRI-18: is a novel small molecule inhibitor that modulates the DNA damage response
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: DDRI-18 primarily undergoes reactions related to its role as a DNA damage response inhibitor. These include:
Inhibition of Non-Homologous End-Joining (NHEJ): this compound inhibits the NHEJ DNA repair process, which is crucial for repairing double-strand breaks in DNA.
Synergistic Reactions with Anticancer Drugs: this compound enhances the cytotoxic effects of DNA-damaging anticancer drugs such as etoposide, camptothecin, doxorubicin, and bleomycin.
Common Reagents and Conditions:
Etoposide: Used to induce DNA damage and study the inhibitory effects of this compound on DNA repair.
Camptothecin, Doxorubicin, Bleomycin: These drugs are used in combination with this compound to evaluate its chemosensitizing effects.
Major Products Formed: The major products formed from reactions involving this compound are typically related to the inhibition of DNA repair processes, leading to increased DNA damage and apoptosis in cancer cells .
Scientific Research Applications
Chemistry: DDRI-18 is used in chemical research to study the mechanisms of DNA repair and the development of inhibitors that can enhance the efficacy of existing anticancer therapies .
Biology: In biological research, this compound is utilized to investigate the cellular responses to DNA damage and the role of DNA repair pathways in maintaining genomic stability .
Medicine: In medical research, this compound is explored for its potential to improve cancer treatment outcomes by sensitizing cancer cells to DNA-damaging agents. This can lead to more effective chemotherapy regimens .
Mechanism of Action
DDRI-18 exerts its effects by inhibiting the non-homologous end-joining DNA repair process. This inhibition delays the resolution of DNA damage-related proteins such as γH2AX, ATM, and BRCA1 from DNA lesions. The compound enhances the cytotoxic effects of DNA-damaging anticancer drugs, leading to increased apoptosis in cancer cells. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-[6-[2-(3-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6/c27-19-5-1-3-17(11-19)25-29-21-9-7-15(13-23(21)31-25)16-8-10-22-24(14-16)32-26(30-22)18-4-2-6-20(28)12-18/h1-14H,27-28H2,(H,29,31)(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROWVLFOWUYBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4402-18-0 | |
Record name | 4402-18-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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